molecular formula C11H18N2O2 B13269043 N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13269043
M. Wt: 210.27 g/mol
InChI Key: AOVXUEVTOWFKMZ-UHFFFAOYSA-N
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Description

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine is a complex organic compound featuring an oxazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine typically involves the reaction of 4-(chloromethyl)-2,2-dimethyl-1,3-oxazoline with 2-methyloxolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final synthesis under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole and oxolane rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine
  • 2-(Dimethyl-1,2-oxazol-4-yl)methyl-1,3-oxazolidine

Uniqueness

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine is unique due to the presence of both an oxazole and an oxolane ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 1548086-47-0

The compound features a dimethyl oxazole ring which is significant for its biological interactions.

Research has indicated that compounds containing oxazole rings often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific mechanism of action for this compound remains to be fully elucidated, but similar compounds have been shown to interact with various biological targets:

  • Anthelmintic Activity : Compounds with oxazole moieties have demonstrated efficacy against parasitic infections. For instance, related compounds have shown comparable potency to established anthelmintics like albendazole against nematodes such as Caenorhabditis elegans and Trichinella spiralis .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits lower cytotoxicity towards normal human cell lines compared to traditional agents, indicating a potentially favorable therapeutic index .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeObservationsReferences
AnthelminticComparable potency to albendazole against C. elegans and T. spiralis
CytotoxicityLower cytotoxicity in HEK293 cells compared to albendazole
AntimicrobialPotential activity against various bacterial strains (specific data needed)
Anti-inflammatoryRelated compounds show potential; further studies required

Case Study 1: Anthelmintic Efficacy

In a study investigating new anthelmintic agents, N-methylbenzo[d]oxazol-2-amines were synthesized and tested against parasitic models. The results indicated that modifications to the oxazole structure could enhance efficacy against nematodes while reducing toxicity to mammalian cells . This suggests that this compound may share similar beneficial profiles.

Case Study 2: Cytotoxicity Profiling

A comparative analysis of various oxazole derivatives showed that compounds with specific substitutions exhibited significantly lower toxicity towards human cell lines. This finding supports the hypothesis that structural modifications can optimize therapeutic profiles .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C11H18N2O2/c1-7-10(8(2)15-13-7)6-12-11-4-5-14-9(11)3/h9,11-12H,4-6H2,1-3H3

InChI Key

AOVXUEVTOWFKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=C(ON=C2C)C

Origin of Product

United States

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